molecular formula C27H28O4 B12696206 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- CAS No. 111070-42-9

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis-

Cat. No.: B12696206
CAS No.: 111070-42-9
M. Wt: 416.5 g/mol
InChI Key: IISXXZMZLSKUTJ-FLZRTACHSA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- is a complex organic compound with a unique structure that includes a benzopyran core, methoxy groups, and an oxiranylmethoxyphenyl substituent

Preparation Methods

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Oxiranylmethoxyphenyl Substituent: This step involves the reaction of the benzopyran core with an appropriate epoxide derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxiranylmethoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- include:

The uniqueness of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, cis- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

111070-42-9

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

IUPAC Name

(3S,4R)-7-methoxy-2,2-dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-3-phenyl-3,4-dihydrochromene

InChI

InChI=1S/C27H28O4/c1-27(2)26(19-7-5-4-6-8-19)25(23-14-13-21(28-3)15-24(23)31-27)18-9-11-20(12-10-18)29-16-22-17-30-22/h4-15,22,25-26H,16-17H2,1-3H3/t22?,25-,26-/m1/s1

InChI Key

IISXXZMZLSKUTJ-FLZRTACHSA-N

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C

Origin of Product

United States

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